molecular formula C25H21NO2 B11572964 2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

Cat. No.: B11572964
M. Wt: 367.4 g/mol
InChI Key: PKSHECLXAUOVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a benzylamino group, two methyl groups, and a phenyl group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with benzylamine . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, nickel, rhodium.

    Substitution: Sodium methoxide, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C25H21NO2/c1-16-13-20-21(14-17(16)2)25(28)23(26-15-18-9-5-3-6-10-18)22(24(20)27)19-11-7-4-8-12-19/h3-14,26H,15H2,1-2H3

InChI Key

PKSHECLXAUOVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.